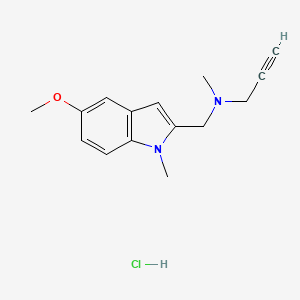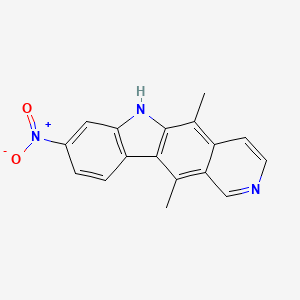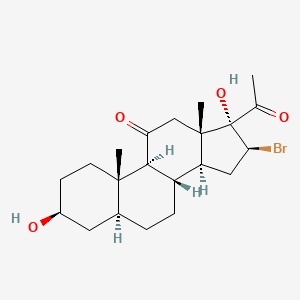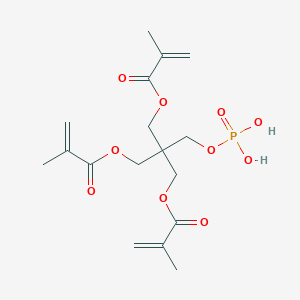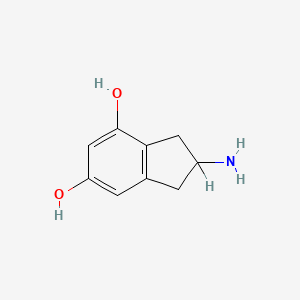
普罗洛尼
描述
Prolonium iodide, also known as 2-hydroxy-N,N,N,N’,N’,N’-hexamethyl-1,3-propanediaminium diiodide, is a chemical compound with the molecular formula C9H24I2N2O. It is a white or off-white powder that gradually turns yellow when exposed to air. This compound is highly soluble in water but nearly insoluble in ethanol or chloroform. Prolonium iodide is primarily used in medical applications, particularly in the treatment of various eye conditions and as an adjunct therapy for optic neuritis .
科学研究应用
Prolonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and potential therapeutic benefits.
Medicine: Employed in the treatment of eye conditions such as iritis, choroiditis, and optic neuritis.
Industry: Utilized in the production of specialized chemicals and as a component in certain industrial processes.
作用机制
The mechanism of action of prolonium iodide involves several biochemical pathways:
Neuroreceptor Modulation: Prolonium iodide modulates the activity of neuroreceptors, particularly acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Anti-inflammatory Properties: The compound downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation associated with neurodegenerative and autoimmune diseases.
Antioxidant Activity: Prolonium iodide scavenges free radicals and reduces oxidative stress, protecting neurons from oxidative damage and preserving neural integrity.
未来方向
准备方法
Synthetic Routes and Reaction Conditions
Prolonium iodide can be synthesized through the reaction of hexamethylenetetramine with iodine in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of hexamethylenetetramine in water.
- Addition of iodine to the solution under controlled temperature conditions.
- Stirring the mixture until the reaction is complete, resulting in the formation of prolonium iodide.
Industrial Production Methods
Industrial production of prolonium iodide involves similar synthetic routes but on a larger scale. The process includes:
- Use of large reactors to mix hexamethylenetetramine and iodine.
- Continuous monitoring of reaction conditions such as temperature and pH.
- Purification of the final product through crystallization or other suitable methods to ensure high purity and yield.
化学反应分析
Types of Reactions
Prolonium iodide undergoes various chemical reactions, including:
Oxidation: Prolonium iodide can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Prolonium iodide can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Oxidized derivatives of prolonium iodide.
Reduction: Reduced forms of the compound with altered iodine content.
Substitution: Substituted derivatives where iodine atoms are replaced by other halogens or functional groups.
相似化合物的比较
Prolonium iodide can be compared with other similar compounds such as:
Tellurium and Bismuth Compounds: Chemically similar to prolonium iodide but with distinct uses and properties.
Unique Features
High Solubility in Water: Unlike many similar compounds, prolonium iodide is highly soluble in water, making it suitable for various aqueous applications.
Medical Applications: Its specific use in treating eye conditions and potential neuroprotective effects set it apart from other related compounds.
List of Similar Compounds
- Polonium
- Tellurium compounds
- Bismuth compounds
Prolonium iodide’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial processes.
属性
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O/c1-10(2,3)7-9(12)8-11(4,5)6/h9,12H,7-8H2,1-6H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOAESNTVSJYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861761 | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45021-15-6 | |
| Record name | Prolonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I54M7Z12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



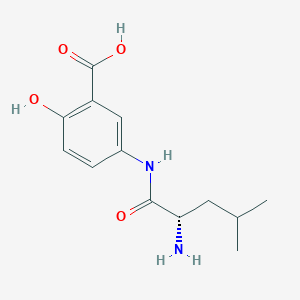
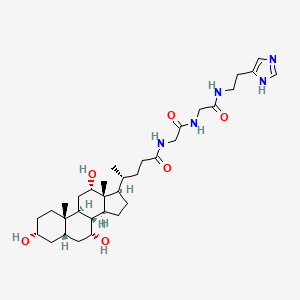
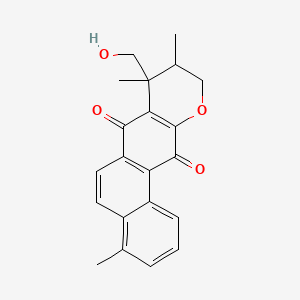
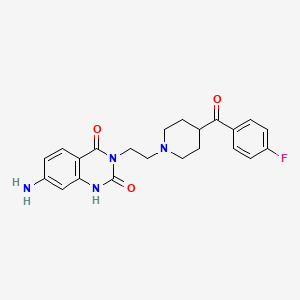
![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)
